4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE
Overview
Description
4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of interest due to its potential therapeutic applications and unique chemical structure, which combines a piperazine moiety with a chromenone scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one typically involves multiple steps, including the formation of the piperazine ring and the chromenone scaffold. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the piperazine or chromenone moieties.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperazine ring or the chromenone scaffold.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or aryl groups.
Scientific Research Applications
4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors, such as adrenergic and serotonergic receptors, which can modulate neurotransmitter activity and produce therapeutic effects . The chromenone scaffold may also contribute to the compound’s biological activity by interacting with enzymes or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine moiety and are studied for their alpha1-adrenergic receptor antagonistic activity.
4-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-6-ethoxy-2H-chromen-2-one: A closely related compound with similar structural features and potential biological activities.
Uniqueness
4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one is unique due to its specific combination of a piperazine moiety and a chromenone scaffold, which may confer distinct biological activities and therapeutic potential. Its unique structure allows for diverse chemical modifications and the exploration of various biological targets.
Properties
IUPAC Name |
4-[[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-6-ethoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-4-29-22-7-8-24-23(15-22)21(14-25(28)30-24)17-27-11-9-26(10-12-27)16-20-13-18(2)5-6-19(20)3/h5-8,13-15H,4,9-12,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJEAKASRKBMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(C=CC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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